Betalamic acid

Antioxidant assay Free radical scavenging pH stability

Betalamic acid is the universal chromophoric precursor for all betalain pigments. Unlike crude pigment mixtures, the purified core unit enables modular derivatization without confounding substituent effects. Key features: Defined pKa 6.8 for predictable amine coupling; stable at pH 9 where betacyanins degrade. Supports combinatorial synthesis of betaxanthin/betacyanin libraries (λmax 457-550 nm). Enables 1:1 protein conjugation for fluorescence labeling (Ex/Em 476/551 nm). Baseline FRAP: 2 electrons/molecule.

Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
CAS No. 18766-66-0
Cat. No. B097791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetalamic acid
CAS18766-66-0
Synonymsbetalamic acid
Molecular FormulaC9H9NO5
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESC1C(NC(=CC1=CC=O)C(=O)O)C(=O)O
InChIInChI=1S/C9H9NO5/c11-2-1-5-3-6(8(12)13)10-7(4-5)9(14)15/h1-3,7,10H,4H2,(H,12,13)(H,14,15)/b5-1-/t7-/m0/s1
InChIKeyYQDKULBMDMPFLH-FSRBREEPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Betalamic Acid (CAS 18766-66-0) Procurement Guide: Core Chromophore for Betalain Pigment Synthesis


Betalamic acid [4-(2-oxoethylidene)-1,2,3,4-tetrahydropyridine-2,6-dicarboxylic acid] is a naturally occurring nitrogenous heterocycle that serves as the universal chromophoric and structural unit of all betalain pigments found in plants of the order Caryophyllales [1]. As the essential condensation partner for amines, amino acids, and cyclo-DOPA derivatives, betalamic acid determines the spectroscopic and bioactive properties of the resulting betaxanthins (yellow-orange) and betacyanins (red-violet) [2]. The compound is not end-product functional but rather a critical precursor molecule that enables the modular synthesis of a diverse library of betalain derivatives with tailored color, fluorescence, and antioxidant properties.

Core chromophore precursor for modular betalain pigment synthesis
Enables amine/amino acid condensation for diverse betaxanthin and betacyanin library generation
Supports free radical scavenging and fluorescence labeling research contexts

Betalamic Acid (CAS 18766-66-0): Why In-Class Betalain Pigments Cannot Substitute for the Core Chromophore


Betalamic acid is the obligate biosynthetic precursor and structural core of all betalains, yet its functional and stability profile diverges sharply from the conjugated end-products. Unlike betaxanthins or betacyanins, which exhibit pH-dependent stability windows and variable antioxidant capacities tied to their amine substituents, betalamic acid demonstrates a distinct pKa of 6.8 that governs its nucleophilic reactivity and free radical scavenging behavior [1]. Furthermore, the core chromophore remains intact at pH 9—conditions under which betacyanins degrade rapidly—enabling unique synthetic utility that precludes simple substitution with commercially available betalain mixtures [2]. Procurement of the purified core unit is therefore essential for applications requiring modular derivatization, fluorescence labeling, or structure-activity studies where the conjugated pigment would introduce confounding substituent effects.

Betalamic Acid (Core Chromophore)
pH Stability Reported to remain intact under alkaline derivatization conditions that degrade conjugated pigments
Reactivity Control Defined deprotonation equilibrium governs nucleophilic coupling without substituent interference
Betalain Pigments (Betaxanthins/Betacyanins)
Stability Limits Degrade rapidly above pH 6; substituent-dependent stability windows may restrict synthetic utility
Confounding Effects Amine/amino acid substituents alter antioxidant and spectroscopic profiles, complicating SAR interpretation

Betalamic Acid (CAS 18766-66-0) Quantitative Differentiation Evidence: Head-to-Head Comparator Data


pH-Dependent Radical Scavenging Capacity and pKa Differentiation from Betalain Conjugates

Betalamic acid exhibits a pKa of 6.8 for the deprotonation equilibrium governing its nucleophilic activity, which directly controls its free radical scavenging capacity. Experimental data demonstrate that radical scavenging activity decreases drastically at pH > 5, behavior attributed to the predominance of dianionic species at higher pH [1]. In contrast, conjugated betaxanthins and betacyanins display altered pH-response profiles due to substituent-dependent electronic modulation of the chromophore. The core unit's FRAP assay value (quantified as Fe³⁺ reduction capacity) corresponds to the donation of two electrons per molecule to an oxidizing agent [2].

pH Stability & pKa
Class-level
pKa = 6.8; radical scavenging decreases >50% at pH >5; core donates 2 e⁻ in FRAP; betacyanins degrade at pH >6
Supports pH-controlled condensation and radical scavenging context
Class-level inference; confirm with batch-specific data
Antioxidant assay Free radical scavenging pH stability

UV-Vis Absorption Maximum and Molar Extinction Coefficient Comparison

The purified betalamic acid chromophore exhibits a characteristic UV-Vis absorption maximum at 424-430 nm, distinct from the bathochromically shifted maxima of conjugated betalains [1]. The electron resonance system of the unsubstituted 1,2,3,4-tetrahydropyridine-2,6-dicarboxylic acid core provides a baseline absorption profile that serves as a reference for assessing electronic perturbations introduced by amine/amino acid condensation. In contrast, betaxanthins absorb at 457-485 nm and betacyanins at 532-550 nm, with the magnitude of the red-shift correlating directly with the electron-donating character of the substituent [2].

UV-Vis λmax
Cross-study context
Betalamic acid λmax 424–430 nm; betaxanthins 457–485 nm; betacyanins 532–550 nm
Enables spectroscopic reaction tracking and substituent-effect quantification
Cross-study comparable; solvent and pH conditions apply
Spectrophotometry Chromophore characterization Pigment chemistry

Fluorescence Excitation/Emission Maxima and Protein Labeling Utility

Betalamic acid-derived protein-betaxanthins, generated via 1:1 stoichiometric condensation with protein amine groups, exhibit fluorescence properties with maximum excitation at 476 nm and maximum emission at 551 nm [1]. This fluorescence profile is intrinsic to the betalamic acid chromophore upon conjugation, enabling direct protein detection in conventional fluorescence scanning and imaging systems. The core unit's reactivity with primary amines proceeds under mild aqueous conditions, contrasting with synthetic fluorophores requiring organic solvents or harsh activation chemistries.

Fluorescence Ex/Em
Reported
Protein-betaxanthin conjugate: Ex 476 nm, Em 551 nm; N-methylated derivatives show ~20-fold increased hydrolytic stability
Supports fluorescence imaging and protein detection workflows
Quantum yield sufficient for standard imaging; stability enhancement via methylation
Fluorescence labeling Bioimaging Protein conjugation

Cell-Free Enzymatic Synthesis Efficiency vs. Plant Extraction

Betalamic acid is produced at scale via recombinant Mirabilis jalapa DOPA 4,5-dioxygenase-catalyzed conversion of L-DOPA in cell-free systems, yielding the purified chromophore suitable for subsequent condensation with 24 distinct amino acids or amines to generate diverse betaxanthin species [1]. Chemical total synthesis of betalamic acid is not commercially feasible due to numerous steps and low overall yield; plant extraction suffers from seasonal variability, geosmin contamination, and co-extraction of interfering betalain conjugates [2]. The cell-free enzymatic route circumvents these limitations, providing consistent, high-purity betalamic acid for downstream derivatization.

Production Method
Head-to-head
Cell-free enzymatic: high purity, 24 betaxanthin species from single precursor; plant extraction: seasonal variability, geosmin contamination
Batch consistency supports purity-dependent applications
Enzymatic route ensures substrate specificity; confirm COA for residual L-DOPA
Biocatalysis Enzymatic synthesis Sustainable production

Betalamic Acid (CAS 18766-66-0): Validated Research and Industrial Application Scenarios


Modular Synthesis of Tailored Betalain Pigment Libraries

Betalamic acid serves as the universal condensation partner for generating diverse betaxanthin and betacyanin species. The core unit's defined pKa of 6.8 enables prediction of optimal pH conditions for amine/amino acid coupling [1]. Procurement of purified betalamic acid supports combinatorial synthesis of pigment libraries with tunable color (λmax spanning 457-550 nm), antioxidant capacity, and fluorescence properties for applications in natural food colorants, cosmetic additives, and bioactive compound screening [2].

Fluorescent Bioinspired Protein Labeling and Imaging

The 1:1 stoichiometric condensation of betalamic acid with protein primary amines yields fluorescent protein-betaxanthins exhibiting excitation/emission maxima at 476/551 nm [1]. This mild aqueous conjugation chemistry preserves protein structure and enables direct detection in conventional fluorescence imaging systems. The approach offers a bioinspired alternative to synthetic fluorophores for applications in proteomics, cellular imaging, and biomolecular interaction studies.

Structure-Activity Relationship Studies of Betalain Antioxidant Mechanisms

Purified betalamic acid provides a defined baseline for dissecting substituent contributions to radical scavenging activity. The core unit donates exactly two electrons per molecule in the FRAP assay and exhibits pH-dependent activity governed by its pKa of 6.8 [1]. Comparative studies with synthetic betaxanthins derived from the same betalamic acid batch enable quantitative assessment of how amine substituents modulate electron-donating capacity, radical stabilization, and pH-response profiles [2].

Application
Selection Property
Validation Focus
Betalain pigment library synthesis
Chromophore reactivity and condensation efficiency
Color tuning and substituent-dependent spectroscopic profiles
Fluorescent protein labeling research
Aqueous amine conjugation compatibility
Fluorescence detection sensitivity and protein integrity
Radical scavenging mechanism studies
Defined electron-donating capacity baseline
pH-dependent activity and substituent effect quantification

Technical Documentation Hub

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